3-(adamantan-1-yl)-1-{4-[(E)-2-phenyldiazen-1-yl]phenyl}urea
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Overview
Description
3-(adamantan-1-yl)-1-{4-[(E)-2-phenyldiazen-1-yl]phenyl}urea is a synthetic compound that has garnered attention in the field of medicinal chemistry. This compound is characterized by the presence of an adamantyl group and a phenyldiazenylphenyl moiety, which contribute to its unique chemical properties and potential biological activities. It has been studied for its potential as an inhibitor of hypoxia-inducible factor-1 (HIF-1), a key mediator in cancer cell adaptation to hypoxic conditions .
Scientific Research Applications
3-(adamantan-1-yl)-1-{4-[(E)-2-phenyldiazen-1-yl]phenyl}urea has been studied extensively for its potential applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its notable applications include:
Cancer Research: As a potential inhibitor of HIF-1, this compound has shown promise in inhibiting tumor growth and angiogenesis under hypoxic conditions.
Medicinal Chemistry: The compound’s unique structure and biological activity make it a valuable candidate for the development of novel therapeutics targeting various diseases, including cancer.
Chemical Biology: It serves as a useful tool for studying the molecular mechanisms of hypoxia and the role of HIF-1 in cellular processes.
Mechanism of Action
Target of Action
The primary target of 1-(1-Adamantyl)-3-(4-phenyldiazenylphenyl)urea is Hypoxia-inducible factor-1 (HIF-1) . HIF-1 is a key mediator that allows cancer cells to adapt to hypoxic conditions, which are often present in tumor environments .
Mode of Action
1-(1-Adamantyl)-3-(4-phenyldiazenylphenyl)urea interacts with HIF-1, inhibiting its function .
Biochemical Pathways
By inhibiting HIF-1, 1-(1-Adamantyl)-3-(4-phenyldiazenylphenyl)urea disrupts the cellular response to hypoxia . This can affect various downstream pathways, including those involved in cell survival, angiogenesis, and energy metabolism .
Result of Action
The inhibition of HIF-1 by 1-(1-Adamantyl)-3-(4-phenyldiazenylphenyl)urea can lead to a decrease in tumor growth and angiogenesis . This is because HIF-1 plays a crucial role in these processes, particularly under hypoxic conditions .
Safety and Hazards
Future Directions
Preparation Methods
The synthesis of 3-(adamantan-1-yl)-1-{4-[(E)-2-phenyldiazen-1-yl]phenyl}urea typically involves multiple steps, starting with the preparation of the adamantyl and phenyldiazenylphenyl intermediates. The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction, while the phenyldiazenylphenyl moiety can be synthesized via diazotization and azo coupling reactions. The final step involves the formation of the urea linkage through a reaction between the two intermediates under controlled conditions .
Chemical Reactions Analysis
3-(adamantan-1-yl)-1-{4-[(E)-2-phenyldiazen-1-yl]phenyl}urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the cleavage of the azo bond, resulting in the formation of amine derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the phenyl rings, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions .
Comparison with Similar Compounds
3-(adamantan-1-yl)-1-{4-[(E)-2-phenyldiazen-1-yl]phenyl}urea can be compared with other HIF-1 inhibitors, such as:
Boron-containing phenoxyacetanilide derivatives: These compounds also inhibit HIF-1 but have different structural features and mechanisms of action.
Moracin O and P analogues: These compounds are structurally distinct but share similar biological activities as HIF-1 inhibitors.
Benzimidazole analogues: These compounds inhibit the HIF-1 pathway through different molecular interactions and have been studied for their anti-cancer properties.
The uniqueness of this compound lies in its adamantyl and phenyldiazenylphenyl moieties, which contribute to its distinct chemical properties and potential biological activities .
Properties
IUPAC Name |
1-(1-adamantyl)-3-(4-phenyldiazenylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O/c28-22(25-23-13-16-10-17(14-23)12-18(11-16)15-23)24-19-6-8-21(9-7-19)27-26-20-4-2-1-3-5-20/h1-9,16-18H,10-15H2,(H2,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIZCWADHIUMIQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NC4=CC=C(C=C4)N=NC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701040838 |
Source
|
Record name | Urea, N-[4-(2-phenyldiazenyl)phenyl]-N'-tricyclo[3.3.1.13,7]dec-1-yl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701040838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
324036-71-7 |
Source
|
Record name | Urea, N-[4-(2-phenyldiazenyl)phenyl]-N'-tricyclo[3.3.1.13,7]dec-1-yl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701040838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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